molecular formula C32H25N5O3 B11578717 2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether

Cat. No.: B11578717
M. Wt: 527.6 g/mol
InChI Key: IIZOCVGABAHARD-UHFFFAOYSA-N
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Description

2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether is a complex organic compound with a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the furylmethyl and diphenyl groups, followed by the attachment of the methoxyphenyl methyl ether moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the furyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetoacetate : A widely used chemical intermediate with keto-enol tautomerism.
  • Acetylacetone : Known for its use in coordination chemistry and as a precursor in organic synthesis.
  • Diketene : Utilized in the production of acetoacetic acid derivatives.

Uniqueness

2-{[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C32H25N5O3

Molecular Weight

527.6 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-4-[(2-methoxyphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H25N5O3/c1-38-25-16-8-9-17-26(25)40-20-27-34-32-29-28(22-11-4-2-5-12-22)30(23-13-6-3-7-14-23)36(19-24-15-10-18-39-24)31(29)33-21-37(32)35-27/h2-18,21H,19-20H2,1H3

InChI Key

IIZOCVGABAHARD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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